N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
Overview
Description
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (NAC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and is used primarily as a reagent or catalyst in organic synthesis. NAC is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a versatile compound that has been used in a variety of laboratory experiments and research studies.
Scientific Research Applications
Electrochemical Sensors
Calmodulin antagonist-1: has been utilized in the development of electrochemical sensors . These sensors leverage the high porosity, large specific surface areas, and tunable pore microenvironments of covalent organic frameworks (COFs) to detect various chemical substances . The compound’s role in enhancing the performance of such sensors is crucial, particularly in the detection of cytochrome c through electrochemiluminescence (ECL), where it acts as an ECL emitter .
Chemiluminescent Aptasensors
In the field of food safety , Calmodulin antagonist-1 plays a significant role in the creation of chemiluminescent aptasensors . These sensors are designed for the highly sensitive detection of contaminants like chloramphenicol in milk. The compound is functionalized on gold nanostructures to act as a signal probe, contributing to the high sensitivity and selectivity of the aptasensors .
DNA Biosensors
The compound’s application extends to DNA biosensors , where it is used in conjunction with gold nanoparticles and dendrimers. This combination creates a bio bar code DNA probe, which significantly enhances the sensitivity of chemiluminescent DNA detection methods .
Therapeutic Research
Calmodulin antagonist-1: is studied for its potential therapeutic applications . It interferes with the calcium-calmodulin complex, which regulates numerous physiological processes. Research suggests a broad spectrum of putative therapeutic applications, including treatments for cell proliferation, hypertension, congestive heart failure, arrhythmia, and gastrointestinal disorders .
Structural Biology
In structural biology , the compound is used to study the dynamics and structural changes of calmodulin upon interaction with antagonists. This research is crucial for understanding the inhibition mechanisms and designing more selective calmodulin antagonists for therapeutic use .
Peroxisomal Functionality
Lastly, Calmodulin antagonist-1 affects peroxisomal functionality by disrupting calcium content within cells. This has implications for understanding the role of calcium in cellular processes and could lead to the development of drugs targeting peroxisomal disorders .
Mechanism of Action
Target of Action
Given its name, it is likely that this compound interacts with calmodulin, a protein that plays a key role in calcium signaling .
Mode of Action
As an antagonist, it likely binds to calmodulin and inhibits its normal function, potentially altering calcium signaling within the cell .
Biochemical Pathways
Calcium signaling is crucial for numerous cellular processes, including cell growth and proliferation, neurotransmission, and muscle contraction .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
By inhibiting calmodulin, it could potentially disrupt calcium signaling, leading to alterations in the processes that this signaling pathway regulates .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially impact the compound’s activity .
properties
IUPAC Name |
N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXJMNRHREPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432393 | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | |
CAS RN |
78957-84-3 | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do calmodulin antagonists like W-7 exert their effects at the cellular level?
A: Calmodulin is a crucial protein involved in various cellular processes, often by interacting with and modulating the activity of other proteins, including ion channels. Research has shown that calmodulin antagonists, such as W-7, can directly bind to calcium-activated potassium channels, influencing their open probability and ultimately affecting cellular excitability. Interestingly, these effects are not solely dependent on blocking calmodulin itself. Studies suggest that these antagonists might exert their influence through direct interaction with the channels, highlighting a complex interplay beyond simply inhibiting calmodulin.
Q2: Beyond ion channels, are there other cellular targets that calmodulin antagonists can affect?
A: Indeed, the research highlights that calmodulin is a ubiquitous regulatory protein involved in a myriad of cellular processes. One notable example is its role in the activity of adenylyl cyclase (AC), an enzyme responsible for producing the important signaling molecule cyclic AMP (cAMP). Studies have demonstrated that calmodulin antagonists can modulate the activity of specific AC isoforms, ultimately impacting downstream signaling pathways regulated by cAMP. This emphasizes the broad impact of calmodulin antagonists on various cellular functions beyond ion channel modulation.
Q3: Could you elaborate on the significance of studying the rat SK4/IK1 channel and its potential relevance to understanding human physiology?
A: The rat SK4/IK1 channel, characterized in one of the research papers, serves as a valuable model for understanding its human counterpart. This particular potassium channel plays a critical role in physiological processes like acetylcholine-induced secretion in the colon. By investigating its activation mechanisms, regulation by intracellular signaling molecules like ATP, and sensitivity to modulators like 1-ethyl-2-benzimidazolinone (1-EBIO), researchers can gain insights into potential therapeutic targets for conditions involving dysregulated ion channel activity. Moreover, studying the rat channel can pave the way for developing more selective and effective drugs targeting the human SK4/IK1 channel, holding promise for treating various gastrointestinal disorders.
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